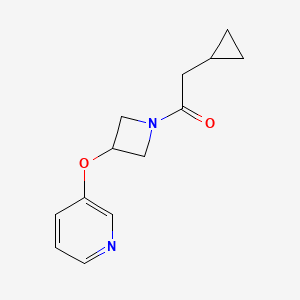
2-Ciclopropil-1-(3-(piridin-3-iloxi)azetidin-1-il)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a cyclopropyl group, a pyridin-3-yloxy group, and an azetidin-1-yl group
Aplicaciones Científicas De Investigación
2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Related compounds have been shown to have significant effects on cellular processes .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can significantly affect the action of a compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an alkyl halide under basic conditions.
Attachment of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an alkoxide.
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically using a diazo compound and a metal catalyst.
Industrial Production Methods
Industrial production of 2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopropyl-1-(3-(pyridin-2-yloxy)azetidin-1-yl)ethanone: Similar structure but with a pyridin-2-yloxy group.
2-Cyclopropyl-1-(3-(pyridin-4-yloxy)azetidin-1-yl)ethanone: Similar structure but with a pyridin-4-yloxy group.
Uniqueness
2-Cyclopropyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is unique due to the specific positioning of the pyridin-3-yloxy group, which can influence its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.
Propiedades
IUPAC Name |
2-cyclopropyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(6-10-3-4-10)15-8-12(9-15)17-11-2-1-5-14-7-11/h1-2,5,7,10,12H,3-4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREVALVJFYBEMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
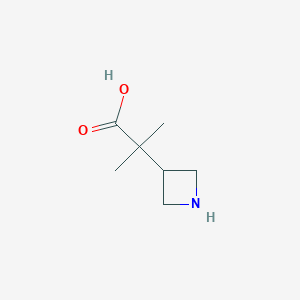
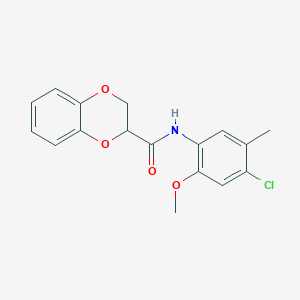
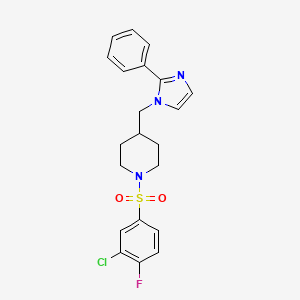
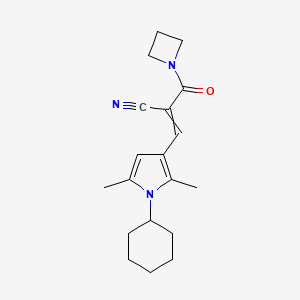
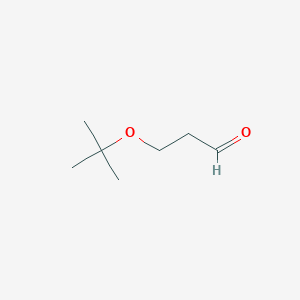
![Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2477923.png)
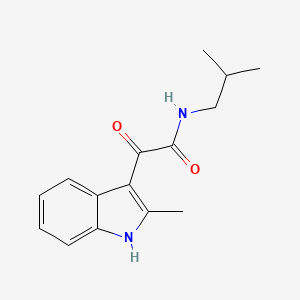
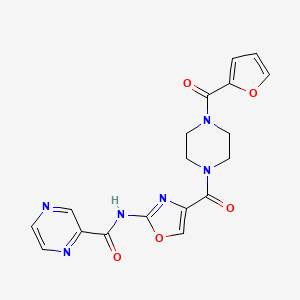

![3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2477928.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2477929.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2477930.png)
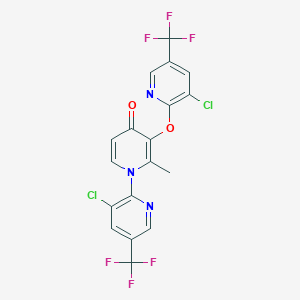
![6-fluoro-4-(m-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2477936.png)
